Pentanamide, N-(1-naphthyl)-

Overview

Description

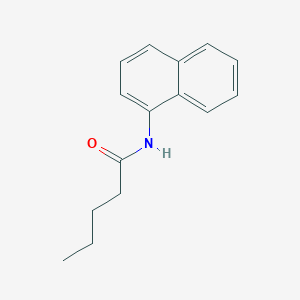

Pentanamide, N-(1-naphthyl)-: is an organic compound with the molecular formula C15H17NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a 1-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 1-naphthylamine and the acyl chloride group of pentanoyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(1-naphthyl)pentanamide undergoes hydrolysis under acidic or basic conditions, following mechanisms typical of secondary amides.

Acid-Catalyzed Hydrolysis

In acidic media (pH 0–3), hydrolysis proceeds via a concerted mechanism where water acts as both a nucleophile and catalyst. Computational studies indicate that protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water . The reaction barrier is significantly lowered in solution compared to the gas phase due to solvent stabilization of intermediates .

Key Steps:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Cleavage of the C–N bond, releasing 1-naphthylamine and pentanoic acid.

Base-Promoted Hydrolysis

Under basic conditions, hydroxide ions deprotonate water, enhancing nucleophilicity. The reaction follows an addition-elimination pathway , with hydroxide attacking the carbonyl carbon to form a tetrahedral intermediate, followed by C–N bond cleavage .

Experimental Observations:

-

Optimal hydrolysis rates occur at pH 0–3 for neutral amide species .

-

Activation energy decreases in polar solvents due to stabilization of charged intermediates .

Alkylation and Acylation

The amide nitrogen can participate in alkylation or acylation reactions under specific conditions.

α-Methylation

In the presence of strong bases (e.g., LDA) or Lewis acids, α-methylation at the amide nitrogen is feasible. For example, reacting with methyl iodide generates N-methyl derivatives .

Reaction Conditions:

-

Catalyst: Strong base or Lewis acid.

-

Temperature: 0–25°C.

Acylation

The amide group reacts with acyl chlorides or anhydrides to form N-acylated products. For instance, treatment with acetyl chloride yields N-acetyl-N-(1-naphthyl)pentanamide .

Hydrogen Bonding and Intermolecular Interactions

N-(1-Naphthyl)pentanamide forms stable hydrogen-bonded complexes with halogenated phenols (e.g., fluorophenol, chlorophenol), as shown in ternary mixture studies .

Key Findings from Quantum Chemical Analysis :

| Parameter | PA + FP | PA + CP | PA + BP | PA + IP |

|---|---|---|---|---|

| HOMO (eV) | –6.051 | –6.065 | –6.008 | –5.930 |

| LUMO (eV) | –0.546 | –0.541 | –0.511 | –0.830 |

| Electrophilicity (ω) | 1.976 | 1.975 | 1.933 | 2.240 |

| Dipole Moment (D) | 8.082 | 8.390 | 8.146 | 7.781 |

-

Hydrogen Bonds: N–H···O interactions dominate, with bond lengths ~1.40 Å .

-

Reactivity Trends: Higher electrophilicity (ω = 2.240 for PA + IP) correlates with enhanced reactivity toward nucleophiles .

Redox Reactions

While direct reduction or oxidation of N-(1-naphthyl)pentanamide is not explicitly documented, analogous amides undergo:

-

Reduction: LiAlH₄ reduces amides to amines, but this reaction is sterically hindered by the naphthyl group.

-

Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the naphthalene ring under harsh conditions.

Pharmacological Interactions

Though not a chemical reaction, N-(1-naphthyl)pentanamide derivatives exhibit high affinity for melatonin receptors (Kd = 5.5 × 10⁻¹³ M), surpassing melatonin itself (Kd = 6.3 × 10⁻¹¹ M) . This interaction involves π-π stacking and hydrogen bonding with receptor residues .

Scientific Research Applications

Chemistry: Pentanamide, N-(1-naphthyl)- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of naphthyl-containing compounds with biological macromolecules.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-(1-naphthyl)- is not well-documented. it is likely to interact with molecular targets through its amide and naphthyl groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Benzamide: Similar structure but with a benzene ring instead of a naphthyl group.

Acetamide: A simpler amide with a methyl group instead of a pentyl group.

Propionamide: Another simple amide with an ethyl group.

Properties

IUPAC Name |

N-naphthalen-1-ylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZJTWQCZFOTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.